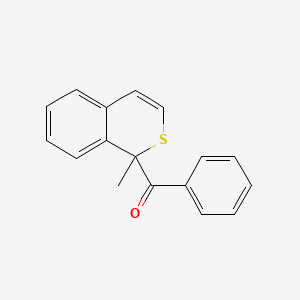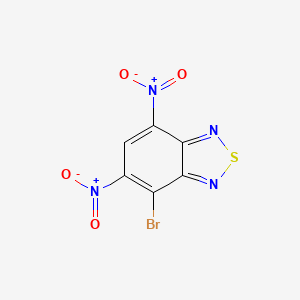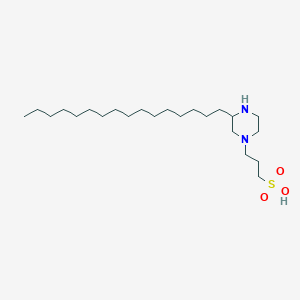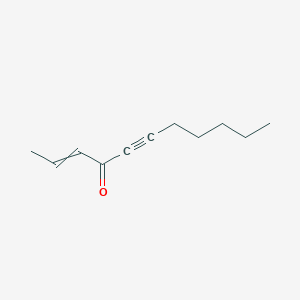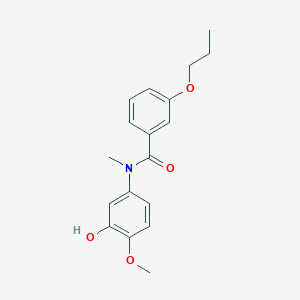
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. This compound is particularly interesting due to its combination of a thiazine ring and a morpholinium ion, making it a subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of 4,6-dimethyl-2H-1,3-thiazine with morpholine in the presence of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Applications De Recherche Scientifique
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-(4,6-Dimethyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate can be compared with other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: This compound has a similar structure but with different substituents on the thiazine ring.
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: Another related compound with a thiazine ring but different functional groups.
The uniqueness of this compound lies in its specific combination of a thiazine ring and a morpholinium ion, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88626-29-3 |
|---|---|
Formule moléculaire |
C10H15ClN2O5S |
Poids moléculaire |
310.76 g/mol |
Nom IUPAC |
4-(4,6-dimethyl-1,3-thiazin-2-ylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C10H15N2OS.ClHO4/c1-8-7-9(2)14-10(11-8)12-3-5-13-6-4-12;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
HTNFUSMOKDRBRF-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC(=[N+]2CCOCC2)S1)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


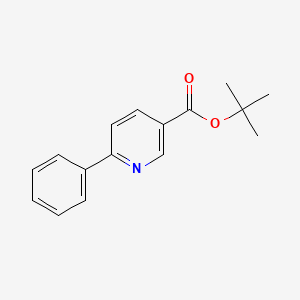
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropane-1-sulfonamide](/img/structure/B14380033.png)

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
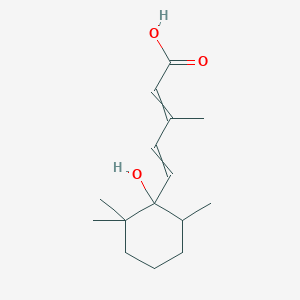
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
